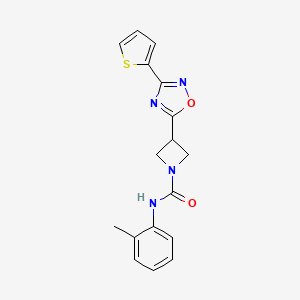
Ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate is a pharmaceutical intermediate . It is used in the preparation of the xanthine oxidase inhibitor febuxostat, which is used in the treatment of hyperuricaemia and gout . It is also used in the synthesis of novel thiazolyl α-aminophosphonates .
Synthesis Analysis
The synthesis of similar compounds involves the use of various reagents and conditions . For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate involved the addition of piperazine to a solution of the precursor compound and potassium carbonate in CHCl3 at room temperature .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . For instance, the 1H NMR spectrum of a related compound showed signals corresponding to various types of protons, including those of the thiazole ring and the aromatic ring .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied extensively . For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized . For instance, a related compound had a melting point of 196–198 °C and was characterized by IR, 1H NMR, and 13C NMR spectroscopy .
Applications De Recherche Scientifique
Synthesis of Indole Derivatives
This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized from this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes the compound a valuable resource in the development of new therapeutic agents .
Solar Cell Applications
The compound has potential applications in the development of perovskite solar cells . It is a potential competitor for finest perovskite solar cells embedded with Au nanospheres that possess a band offset (3.1 eV) with conversion-efficiency 24.84% .
Antifungal Medication
The compound can be used in the synthesis of antifungal medication . For example, abafungin, an antifungal medication used to suppress skin infections caused by various fungi, can be synthesized from this compound .
Synthesis of 1,3,4-Thiadiazole Scaffold
The compound can be used in the synthesis of 1,3,4-thiadiazole scaffold . 1,3,4-Thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Development of New Drug Molecules
The compound can be used in the development of new drug molecules . The indole nucleus, which can be synthesized from this compound, has been found in many important synthetic drug molecules .
Mécanisme D'action
Target of Action
Ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate is a thiazole derivative. Thiazoles are known to have diverse biological activities . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific chemical structure. Some thiazole derivatives are known to interact with enzymes or receptors in the body, leading to various biological effects
Safety and Hazards
The safety and hazards associated with similar compounds have been documented . For instance, ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Orientations Futures
The future directions for the research on similar compounds include the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Propriétés
IUPAC Name |
ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-18(22)17-14(2)21(16-12-8-5-9-13-16)19(24-17)20-15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGIJPBLGHZXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2691793.png)

![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2691798.png)
![methyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2691800.png)

![1-(2-Phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2691802.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2691804.png)
![8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2691805.png)

![(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2691811.png)
![4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2691813.png)
![4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile](/img/structure/B2691814.png)

